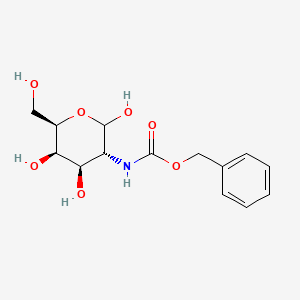

2-(Benzyloxycarbonylamino)-2-deoxy-d-galactose

Beschreibung

2-(Benzyloxycarbonylamino)-2-deoxy-d-galactose (CAS 95191-34-7) is a chemically modified galactose derivative where the hydroxyl group at the C-2 position is replaced by a benzyloxycarbonyl (Cbz)-protected amino group. Its molecular formula is C₁₄H₁₉NO₇, with a molecular weight of 313.30 g/mol . The Cbz group serves as a temporary protective moiety for the amine, enabling selective deprotection under hydrogenolytic conditions while preserving other functional groups during synthetic processes. This compound is widely utilized in glycosylation reactions, glycoconjugate synthesis, and as a precursor for bioactive molecules in glycobiology research.

Eigenschaften

IUPAC Name |

benzyl N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10-,11+,12-,13?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTOTMQAWIIMKK-HENWMNBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Synthesis

-

Amino group protection :

-

Hydroxyl group protection :

Scalability and Optimization

Benzyl Glycoside Intermediate

-

Glycosylation :

-

Hydroxyl group manipulation :

Anomeric Deprotection

-

Hydrogenolysis : 10% Pd/C, H₂ (1 atm), MeOH, 1 h.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) :

-

¹³C NMR :

Orthogonal Protection Strategies

Temporary Protecting Groups

Regioselective Functionalization

-

C-4 inversion : Mitsunobu reaction (DIAD, PPh₃) with benzoic acid achieves galacto → gluco configuration if needed.

Industrial-Scale Considerations

Cost-Effective Modifications

Environmental Impact

Emerging Methodologies

Enzymatic Approaches

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Benzyloxycarbonylamino)-2-deoxy-d-galactose can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development applications.

Wissenschaftliche Forschungsanwendungen

Glycopeptide and Glycoprotein Synthesis

The primary application of 2-(Benzyloxycarbonylamino)-2-deoxy-D-galactose lies in its utility as a building block for glycopeptides and glycoproteins. These biomolecules play crucial roles in various biological processes, including cell signaling, immune response, and pathogen recognition. The compound can be utilized to introduce specific carbohydrate moieties into peptide sequences, enhancing their biological activity and stability.

Recent studies have highlighted the potential of 2-(Benzyloxycarbonylamino)-2-deoxy-D-galactose in immunomodulation. Research indicates that it can influence the fucosylation of glycoproteins, which is critical in regulating immune responses. For instance, it has been shown to inhibit T-cell responses in transplant models, suggesting its potential as an immunosuppressive agent to improve graft survival rates .

Therapeutic Applications in Ocular Diseases

The compound has also been investigated for its therapeutic effects on ocular diseases. It modulates fucosylation pathways that are implicated in dry eye disease. By inhibiting aberrant fucosylation at the ocular surface, 2-(Benzyloxycarbonylamino)-2-deoxy-D-galactose may offer new treatment strategies for managing this condition .

Cancer Research

In cancer biology, 2-(Benzyloxycarbonylamino)-2-deoxy-D-galactose has been studied for its ability to inhibit glycolysis and tumor growth. Its role as a glucose analog allows it to interfere with metabolic pathways that cancer cells rely on for proliferation . This property positions it as a potential candidate for developing novel anticancer therapies.

Case Studies and Research Findings

Several studies illustrate the compound's applications:

- Renal Fibrosis : A study demonstrated that 2-deoxy-D-galactose could modulate terminal fucosylation processes to attenuate renal fibrosis, providing insights into kidney disease mechanisms (Luo et al., 2023) .

- Transplant Medicine : Another study highlighted its immunomodulatory potential by showing how it could inhibit T-cell responses in a mouse skin transplant model (Mao et al., 2023) .

- Dry Eye Disease : Research focused on the therapeutic effects of the compound in ameliorating dry eye disease through modulation of fucosylation pathways (Yoon et al., 2021) .

Wirkmechanismus

The mechanism by which 2-(Benzyloxycarbonylamino)-2-deoxy-d-galactose exerts its effects involves its interaction with specific molecular targets and pathways. The compound's functional groups play a crucial role in binding to enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

(a) Protecting Group Chemistry

- Cbz vs. Acetamido: The Cbz group in the target compound allows mild deprotection (e.g., hydrogenolysis), whereas acetamido derivatives (e.g., Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside) require stronger acidic or basic conditions for cleavage. This makes the Cbz-protected compound preferable in multi-step syntheses requiring orthogonal deprotection .

- Azido Functionality: Benzyl 2-Azido-2-deoxy-α-D-galactopyranoside (CAS 166907-09-1) enables bioorthogonal click chemistry with alkynes, a feature absent in Cbz-protected analogues. This is critical for labeling glycans in drug delivery systems .

(b) Stability and Reactivity

- Unprotected Amine (2-Amino-2-deoxy-d-galactose): The lack of protection increases reactivity but reduces stability, limiting its use to controlled environments (e.g., metabolic studies) .

- Stereochemical Variations: N-Acetyl-D-glucosamine (a glucose derivative) differs in the configuration of the C-4 hydroxyl group, altering its biological recognition in glycosaminoglycan synthesis compared to galactose-based analogues .

Physicochemical Properties

- Solubility: Cbz and benzyl-protected derivatives exhibit lower aqueous solubility due to hydrophobic aromatic groups, whereas unprotected 2-amino-2-deoxy-d-galactose is more polar .

- Crystallinity : Substituents like Cbz influence molecular packing and hydrogen bonding, as seen in related compounds with distinct crystal structures (e.g., dihedral angles and hydrogen-bonding patterns) .

Biologische Aktivität

2-(Benzyloxycarbonylamino)-2-deoxy-D-galactose, also known as a derivative of D-galactose, is a compound of significant interest in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-(Benzyloxycarbonylamino)-2-deoxy-D-galactose can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₁O₅

- CAS Number : 3006-58-4

This compound is characterized by a benzyloxycarbonyl group attached to the amino group of D-galactose, which enhances its solubility and reactivity compared to its parent sugar.

Antimicrobial Properties

Research indicates that derivatives of D-galactose exhibit antimicrobial activity. A study highlighted that various sugar derivatives, including those similar to 2-(Benzyloxycarbonylamino)-2-deoxy-D-galactose, can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of this compound. Compounds derived from D-galactose have been shown to enhance immune responses, particularly in the context of bacterial infections. They may stimulate macrophage activity and increase the production of cytokines, thereby enhancing the host's defense mechanisms .

Anti-cancer Potential

The anti-cancer potential of sugar derivatives has been explored extensively. In vitro studies have demonstrated that 2-(Benzyloxycarbonylamino)-2-deoxy-D-galactose can induce apoptosis in cancer cell lines. The compound appears to activate specific signaling pathways that lead to programmed cell death, making it a candidate for further investigation in cancer therapy .

Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |

| Immunomodulatory Study | Showed enhanced macrophage activation and increased cytokine production in response to infection models. |

| Anti-cancer Research | Induced apoptosis in various cancer cell lines, suggesting potential as an anti-cancer agent. |

The biological activities of 2-(Benzyloxycarbonylamino)-2-deoxy-D-galactose can be attributed to several mechanisms:

- Cell Wall Disruption : Similar compounds have been shown to interfere with the synthesis of peptidoglycan in bacterial cell walls.

- Cytokine Modulation : The compound may enhance the secretion of pro-inflammatory cytokines, bolstering immune responses.

- Apoptosis Induction : Activation of caspase pathways leading to apoptosis has been observed in cancer cells treated with sugar derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzyloxycarbonylamino)-2-deoxy-D-galactose, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves protecting group strategies. For example, benzyloxycarbonyl (Cbz) groups are introduced to protect the amino group during glycosylation or functionalization steps. A related compound, methyl 2-[2-(benzyloxycarbonylamino)-propan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, was synthesized via reaction with dimethyl sulfoxide, highlighting the importance of protecting groups in stabilizing reactive intermediates . The use of orthogonal protecting groups (e.g., acetyl for hydroxyls) is critical to avoid side reactions .

Q. How is the purity and structural integrity of 2-(Benzyloxycarbonylamino)-2-deoxy-D-galactose validated in academic research?

- Methodological Answer : Purity is assessed via HPLC (≥97.0% purity, as noted for similar deoxysugars) . Structural confirmation employs NMR (¹H/¹³C) and X-ray crystallography. For instance, crystal structure analysis of a related compound revealed a V-shaped conformation with a dihedral angle of 43.1° between aromatic and pyrimidine rings, validated by R-factor = 0.035 .

Q. What are the crystallographic parameters for derivatives of 2-amino-2-deoxy-D-galactose, and how do they influence molecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction data for analogs show monoclinic systems (e.g., space group P2₁/n) with lattice parameters a = 10.540(2) Å, b = 12.927(3) Å, c = 13.751(3) Å, and β = 109.74(3)°. Intramolecular hydrogen bonds (e.g., O—H⋯O) stabilize conformations, while intermolecular N—H⋯O bonds form chains along the b-axis, critical for packing and solubility .

Advanced Research Questions

Q. What challenges arise in achieving stereoselective synthesis of 2-amino-2-deoxy-D-galactose derivatives, and how are they addressed?

- Methodological Answer : Stereochemical control at C2 is complicated by competing epimerization. Flexible synthetic routes using chiral auxiliaries or enzymatic catalysis are employed. For example, enzymatic glycosylation with galactosyltransferases can enhance stereoselectivity, as shown in the synthesis of 4-deoxy-disaccharides . Protecting group strategies (e.g., temporary azide groups) also mitigate undesired stereoisomers .

Q. How can functionalization of 2-(Benzyloxycarbonylamino)-2-deoxy-D-galactose enable glycan remodeling or metabolic labeling?

- Methodological Answer : Azide derivatives (e.g., 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose, CAS 869186-83-4) allow bioorthogonal click chemistry for glycan tagging. The azide group (N₃) reacts with alkynes via Cu(I)-catalyzed cycloaddition, enabling cell-surface labeling or glycoproteomics studies .

Q. What role do 2-amino-2-deoxy-D-galactose derivatives play in studying enzyme-substrate interactions, such as glycosyltransferases?

- Methodological Answer : Derivatives like benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside serve as substrates for sialyltransferases. Kinetic assays (e.g., monitoring UDP-GalNAc consumption) reveal enzyme specificity, with Km values indicating binding affinity . Molecular dynamics simulations further dissect ligand-enzyme interactions (e.g., forced dissociation studies) .

Q. How do researchers resolve contradictions in solubility or stability data for 2-amino-2-deoxy-D-galactose derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity or crystallinity. For example, 2-deoxy-D-galactose is reported as water-soluble (1.1738 g/cm³ density) , but polymorphic forms may exhibit variability. Stability studies under controlled humidity/temperature (e.g., 10–30°C storage ) and differential scanning calorimetry (DSC) clarify degradation pathways.

Q. What advanced analytical methods differentiate 2-(Benzyloxycarbonylamino)-2-deoxy-D-galactose from its structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.